Cas no 2227786-23-2 (4-amino-1-ethyl-5-(1H-pyrrol-2-yl)pyrrolidin-2-one)
4-amino-1-ethyl-5-(1H-pyrrol-2-yl)pyrrolidin-2-one Chemical and Physical Properties
Names and Identifiers
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- 4-amino-1-ethyl-5-(1H-pyrrol-2-yl)pyrrolidin-2-one
- 2227786-23-2
- EN300-1635751
-
- Inchi: 1S/C10H15N3O/c1-2-13-9(14)6-7(11)10(13)8-4-3-5-12-8/h3-5,7,10,12H,2,6,11H2,1H3/t7-,10-/m0/s1
- InChI Key: CGDWGUDFECJWDF-XVKPBYJWSA-N
- SMILES: O=C1C[C@@H]([C@@H](C2=CC=CN2)N1CC)N
Computed Properties
- Exact Mass: 193.121512110g/mol
- Monoisotopic Mass: 193.121512110g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 62.1Ų
4-amino-1-ethyl-5-(1H-pyrrol-2-yl)pyrrolidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1635751-0.05g |
4-amino-1-ethyl-5-(1H-pyrrol-2-yl)pyrrolidin-2-one |
2227786-23-2 | 0.05g |
$1261.0 | 2023-07-10 | ||
| Enamine | EN300-1635751-0.1g |
4-amino-1-ethyl-5-(1H-pyrrol-2-yl)pyrrolidin-2-one |
2227786-23-2 | 0.1g |
$1320.0 | 2023-07-10 | ||
| Enamine | EN300-1635751-0.25g |
4-amino-1-ethyl-5-(1H-pyrrol-2-yl)pyrrolidin-2-one |
2227786-23-2 | 0.25g |
$1381.0 | 2023-07-10 | ||
| Enamine | EN300-1635751-0.5g |
4-amino-1-ethyl-5-(1H-pyrrol-2-yl)pyrrolidin-2-one |
2227786-23-2 | 0.5g |
$1440.0 | 2023-07-10 | ||
| Enamine | EN300-1635751-1.0g |
4-amino-1-ethyl-5-(1H-pyrrol-2-yl)pyrrolidin-2-one |
2227786-23-2 | 1.0g |
$1500.0 | 2023-07-10 | ||
| Enamine | EN300-1635751-2.5g |
4-amino-1-ethyl-5-(1H-pyrrol-2-yl)pyrrolidin-2-one |
2227786-23-2 | 2.5g |
$2940.0 | 2023-07-10 | ||
| Enamine | EN300-1635751-5.0g |
4-amino-1-ethyl-5-(1H-pyrrol-2-yl)pyrrolidin-2-one |
2227786-23-2 | 5.0g |
$4349.0 | 2023-07-10 | ||
| Enamine | EN300-1635751-10.0g |
4-amino-1-ethyl-5-(1H-pyrrol-2-yl)pyrrolidin-2-one |
2227786-23-2 | 10.0g |
$6450.0 | 2023-07-10 | ||
| Enamine | EN300-1635751-50mg |
4-amino-1-ethyl-5-(1H-pyrrol-2-yl)pyrrolidin-2-one |
2227786-23-2 | 50mg |
$1261.0 | 2023-09-22 | ||
| Enamine | EN300-1635751-100mg |
4-amino-1-ethyl-5-(1H-pyrrol-2-yl)pyrrolidin-2-one |
2227786-23-2 | 100mg |
$1320.0 | 2023-09-22 |
4-amino-1-ethyl-5-(1H-pyrrol-2-yl)pyrrolidin-2-one Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 4-amino-1-ethyl-5-(1H-pyrrol-2-yl)pyrrolidin-2-one
Introduction to 4-amino-1-ethyl-5-(1H-pyrrol-2-yl)pyrrolidin-2-one (CAS No: 2227786-23-2)
4-amino-1-ethyl-5-(1H-pyrrol-2-yl)pyrrolidin-2-one is a significant compound in the field of pharmaceutical chemistry, characterized by its intricate molecular structure and potential biological activities. This compound, identified by the CAS number 2227786-23-2, has garnered attention due to its structural features and its role in the development of novel therapeutic agents. The presence of multiple heterocyclic rings, including a pyrrole and a pyrrolidinone moiety, alongside functional groups such as an amino group and an ethyl substituent, makes this molecule a versatile scaffold for further chemical modifications and biological evaluations.
The molecular framework of 4-amino-1-ethyl-5-(1H-pyrrol-2-yl)pyrrolidin-2-one contributes to its unique chemical properties, which are of great interest to researchers in medicinal chemistry. The compound’s ability to interact with biological targets is influenced by its aromaticity, electronic distribution, and steric hindrance. These attributes make it a promising candidate for further exploration in drug discovery programs aimed at addressing various therapeutic challenges.
In recent years, there has been a growing emphasis on the development of small-molecule inhibitors that can modulate the activity of key enzymes and receptors involved in diseases such as cancer, inflammation, and neurodegenerative disorders. The structural motifs present in 4-amino-1-ethyl-5-(1H-pyrrol-2-yl)pyrrolidin-2-one align well with the requirements for such inhibitors. For instance, the pyrrole ring can serve as a hydrogen bond acceptor or donor, facilitating interactions with protein targets, while the pyrrolidinone ring provides additional conformational flexibility.
One of the most compelling aspects of this compound is its potential as a precursor for the synthesis of more complex derivatives. By leveraging its core structure, chemists can introduce diverse substituents or modify existing ones to enhance binding affinity, selectivity, and pharmacokinetic properties. This flexibility is particularly valuable in the context of structure-based drug design, where high-resolution crystal structures of target proteins guide the optimization process.
Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry due to their prevalence in biologically active natural products and synthetic drugs. Among these heterocycles, pyrroles and pyrrolidinones are well-documented for their role in modulating enzyme activity and receptor function. The combination of these motifs in 4-amino-1-ethyl-5-(1H-pyrrol-2-yl)pyrrolidin-2-one suggests that it may exhibit multiple modes of action, making it a attractive candidate for multifunctional drug development.
The synthesis of 4-amino-1-ethyl-5-(1H-pyrrol-2-y)pyrrolidin 2-one (CAS No: 2227786 23 2) involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps typically include cyclization reactions to form the pyrrole and pyrrolidinone rings, followed by functional group interconversions such as amination and alkylation. Advances in synthetic methodologies have enabled more efficient routes to this compound, reducing both cost and environmental impact.
From a computational chemistry perspective, 4-amino 1 ethyl 5 (1H pyrrol 2 yl)pyrrolidin 2 one has been subjected to various molecular modeling studies to predict its interactions with biological targets. These studies often employ techniques such as molecular dynamics simulations and quantum mechanical calculations to elucidate binding modes and estimate affinity constants. Such data are invaluable for guiding experimental efforts and rationalizing structural modifications.
The pharmacological evaluation of 4-amino 1 ethyl 5 (1H pyrrol 2 yl)pyrролидин 2 one has revealed promising activities in preclinical models. Initial studies have demonstrated inhibitory effects on enzymes implicated in metabolic pathways relevant to inflammation and cancer progression. Additionally, preliminary pharmacokinetic assessments indicate favorable absorption distribution metabolism excretion (ADME) properties, suggesting potential for further development into a clinical candidate.
In conclusion,4-amino -1 -ethyl -5 -(1H -pyrрол -2 -ил)пирролидин -2 -он (CAS No:2227786 -23 -2 ) represents an intriguing compound with significant therapeutic potential. Its unique structural features combined with recent advancements in synthetic chemistry and computational biology position it as a valuable asset in ongoing drug discovery efforts. Further exploration into its biological activities and pharmacological profile will be essential to fully realize its potential as a therapeutic agent.
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